6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolines Quinolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl aldehyde in the presence of a base to form the quinoline core.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.
Addition of the Fluorophenylmethyl Group: This step involves the reaction of the quinoline intermediate with 4-fluorobenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing and heat transfer, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The fluorine atoms in the fluorobenzenesulfonyl and fluorophenylmethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure and functional groups allow for the modulation of biological activity, making it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
- 6-ethoxy-3-(4-chlorobenzenesulfonyl)-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one
- 6-ethoxy-3-(4-bromobenzenesulfonyl)-1-[(4-bromophenyl)methyl]-1,4-dihydroquinolin-4-one
- 6-ethoxy-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Uniqueness
The uniqueness of 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one lies in the presence of fluorine atoms, which enhance its chemical stability, binding affinity, and selectivity. Compared to similar compounds with different substituents, the fluorinated version may exhibit improved biological activity and pharmacokinetic properties, making it a more promising candidate for various applications.
Properties
IUPAC Name |
6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4S/c1-2-31-19-9-12-22-21(13-19)24(28)23(32(29,30)20-10-7-18(26)8-11-20)15-27(22)14-16-3-5-17(25)6-4-16/h3-13,15H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFIXIBQXRQLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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